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Compound of Interest

Compound Name: Dexoxadrol

Cat. No.: B1663360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

Dexoxadrol and its analogues. Dexoxadrol, the dextrorotatory enantiomer of dioxadrol, is a

potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a

subject of interest in medicinal chemistry due to its phencyclidine (PCP)-like effects.[1] The

synthesis of Dexoxadrol and its analogues is crucial for structure-activity relationship (SAR)

studies and the development of new therapeutic agents targeting the NMDA receptor.

This guide outlines two primary synthetic strategies: a highly stereoselective asymmetric

synthesis of Dexoxadrol and a versatile hetero-Diels-Alder approach for the synthesis of

various analogues with modifications in the piperidine ring.

Physicochemical and Quantitative Data
A summary of the key physicochemical and quantitative data for Dexoxadrol and a

representative analogue is presented in Table 1.
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Dexoxadrol C₂₀H₂₃NO₂ 309.41
248-254

(HCl salt)

+34° (c=2
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HCl salt)[1]

43%
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4-Hydroxy-
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(WMS-

2508)

- - - - - 44

Asymmetric Synthesis of Dexoxadrol from D-
Mannitol
The first asymmetric synthesis of Dexoxadrol, (2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-

yl]piperidine, was achieved in six steps with an overall yield of 43% starting from conveniently

protected D-mannitol. This approach utilizes a highly diastereoselective addition of a Grignard

reagent to a chiral imine and a ring-closing metathesis as key steps.

Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of Aldehyde 3

Procedure: The starting diol, derived from D-mannitol, is subjected to oxidative cleavage

using lead tetraacetate to yield the crude aldehyde 3. This intermediate is used immediately

in the next step without further purification.

Step 2: Formation of Imine 4

Procedure: The crude aldehyde 3 is treated with 3-buten-1-amine to form the corresponding

imine 4. This imine is also used in the subsequent step without purification.
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Step 3: Diastereoselective Addition of Vinylmagnesium Bromide to form Amino Ketal 5

Reagents: Imine 4, vinylmagnesium bromide.

Procedure: A solution of imine 4 is treated with vinylmagnesium bromide in a suitable solvent

at low temperature. The reaction proceeds with high diastereoselectivity to afford the anti-

diastereomer of the amino ketal 5 as the major product. The product is purified by column

chromatography.

Step 4: N-Protection to form Carbamate 6

Reagents: Amino ketal 5, benzyl chloroformate, diisopropylethylamine (DIPEA).

Procedure: The amino ketal 5 is protected as its N-benzyl carbamate by reacting it with

benzyl chloroformate in the presence of DIPEA to yield compound 6 in nearly quantitative

yield.

Step 5: Ring-Closing Metathesis to form Dihydropyridine 7

Catalyst: Grubbs' first-generation catalyst.

Procedure: The diene 6 is subjected to ring-closing metathesis using Grubbs' first-generation

catalyst (10 mol%) in dichloromethane at room temperature. The reaction affords the

dihydropyridine derivative 7 in nearly quantitative yield.

Step 6: Reduction and Deprotection to yield Dexoxadrol (1)

Reagents: Dihydropyridine 7, Hydrogen gas, Palladium on carbon (Pd/C).

Procedure: The dihydropyridine 7 is catalytically hydrogenated using 10% Pd/C under a

hydrogen atmosphere. This step simultaneously reduces the double bond and removes the

Cbz protecting group to yield the final product, Dexoxadrol (1). The product is purified by

crystallization of its hydrochloride salt.

Synthesis Workflow: Asymmetric Synthesis of
Dexoxadrol
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Caption: Asymmetric synthesis of Dexoxadrol from a D-mannitol derivative.

Synthesis of Dexoxadrol Analogues via Hetero-
Diels-Alder Reaction
A versatile approach for the synthesis of Dexoxadrol analogues with modifications at the 4-

position of the piperidine ring involves a hetero-Diels-Alder reaction as the key step. This

strategy allows for the introduction of various substituents to probe the structure-activity

relationships.

Experimental Protocol: Hetero-Diels-Alder Synthesis
Step 1: Formation of Imine 10

Starting Materials: A dioxolane-derived aldehyde.

Reagents: p-Methoxybenzylamine.

Procedure: The starting aldehyde is condensed with p-methoxybenzylamine to form the

corresponding imine 10.

Step 2: Hetero-Diels-Alder Reaction

Reagents: Imine 10, Danishefsky's diene (11).

Procedure: The imine 10 undergoes a hetero-Diels-Alder reaction with Danishefsky's diene

(11) to construct the piperidine ring system, yielding a dihydropyridinone intermediate.

Step 3: Reduction and Functional Group Manipulations
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Procedure: The dihydropyridinone intermediate is then subjected to a series of reactions,

including reduction of the double bond and the ketone functionality. This allows for the

introduction of various substituents at the 4-position of the piperidine ring, such as hydroxyl

or methoxy groups. The different diastereomers are separated at this stage.

Step 4: N-Deprotection and Reprotection

Procedure: The p-methoxybenzyl protecting group is removed and subsequently replaced

with a carbobenzyloxy (Cbz) group.

Step 5: Final Deprotection

Procedure: The Cbz group is removed by catalytic hydrogenation to yield the final

Dexoxadrol analogues.

Synthesis Workflow: Hetero-Diels-Alder Approach to
Analogues

Dioxolane Aldehyde Imine 10p-Methoxybenzylamine Dihydropyridinone Intermediate

Danishefsky's Diene (11)
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Caption: Synthesis of Dexoxadrol analogues via a hetero-Diels-Alder reaction.

Structure-Activity Relationships of Analogues
Modifications to the Dexoxadrol structure have provided valuable insights into the

requirements for high affinity at the NMDA receptor.

Piperidine Ring: The piperidine moiety is crucial for activity. N-alkylation of Dexoxadrol leads

to inactive compounds.

4-Position of Piperidine: Introduction of a hydroxyl group at the 4-position, as in WMS-2508,

results in a potent NMDA antagonist with high selectivity.[2] The stereochemistry at this
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position is critical, with an axial orientation of the substituent being preferred for high affinity.

1,3-Dioxolane Ring: Modifications to the dioxolane ring generally result in a loss of activity.

Aromatic Rings: The two phenyl groups on the dioxolane ring are important for binding.

These detailed protocols and the accompanying data provide a solid foundation for researchers

engaged in the synthesis and development of Dexoxadrol-based compounds for neurological

research and potential therapeutic applications. The synthetic routes are robust and adaptable,

allowing for the generation of a diverse library of analogues for further pharmacological

evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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